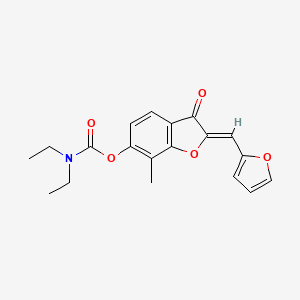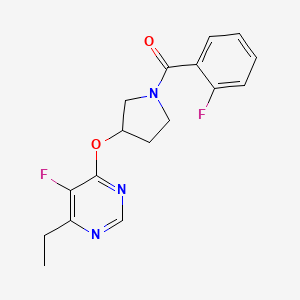
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone is a sophisticated organic molecule, characterized by a combination of pyrimidine, pyrrolidine, and fluorophenyl functional groups. Its structure suggests potential applications in pharmaceuticals and agrochemicals, given its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The inclusion of fluorine atoms often enhances metabolic stability and binding affinity in bioactive compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps:
Synthesis of the pyrimidine precursor: Starting with 6-ethyl-5-fluoropyrimidine, reactions involving alkylation, halogenation, or similar transformations.
Preparation of the pyrrolidine intermediate: Formation of pyrrolidine ring via cyclization reactions.
Coupling reaction: Final step involves coupling the pyrimidine and pyrrolidine moieties, often mediated by strong bases or catalysts to ensure high yield and purity.
Industrial Production Methods: Scaling up involves optimizing reaction conditions to ensure efficient production while minimizing side products. This may include using continuous flow reactors, employing green chemistry principles, or adapting biocatalytic methods. Solvent choice, temperature control, and purification processes (like crystallization or chromatography) are critical in industrial settings.
Types of Reactions It Undergoes
Oxidation and Reduction: : The compound can undergo oxidation or reduction at specific sites, such as the ethyl group or pyrrolidine ring.
Substitution Reactions: : Fluorine atoms on aromatic rings are prone to nucleophilic substitution reactions.
Hydrolysis: : Under acidic or basic conditions, the compound may hydrolyze, breaking down into smaller fragments.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Use of catalytic hydrogenation or hydride donors.
Substitution: Strong nucleophiles like amines or alkoxides.
Major Products Formed
Oxidation can yield ketones or carboxylic acids.
Reduction typically forms alcohols or amines.
Substitution products vary depending on the nucleophile used, often resulting in modified pyrimidine or fluorophenyl derivatives.
科学的研究の応用
Chemistry: : The compound's reactive sites make it a valuable intermediate in synthesizing complex molecules. Biology : Potential use as a biochemical probe due to its ability to interact with specific biomolecules. Medicine : Investigated for pharmaceutical applications such as antiviral, anticancer, or anti-inflammatory agents. Industry : Used in agrochemicals, such as pesticides or herbicides, due to its stability and bioactivity.
作用機序
The compound's mechanism of action involves binding to target biomolecules through specific interactions:
Hydrogen Bonding: : Interacts with polar groups on proteins or enzymes.
Hydrophobic Interactions: : Fluorophenyl and pyrimidine rings enhance binding to hydrophobic pockets.
Molecular Targets and Pathways: : Often targets enzymes involved in metabolic pathways, inhibiting or modulating their activity.
類似化合物との比較
Uniqueness: : The combination of fluorine atoms, ethyl group, and specific ring structures makes it unique among similar compounds. Similar Compounds : Other pyrrolidine or pyrimidine-based compounds, but with different substituents or functional groups.
(3-(Pyrrolidin-1-yl)pyridine)
(5-Fluoro-2-(trifluoromethyl)pyrimidine)
(6-Ethyl-2,4-difluoropyrimidine)
特性
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c1-2-14-15(19)16(21-10-20-14)24-11-7-8-22(9-11)17(23)12-5-3-4-6-13(12)18/h3-6,10-11H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFVXELLQLIOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
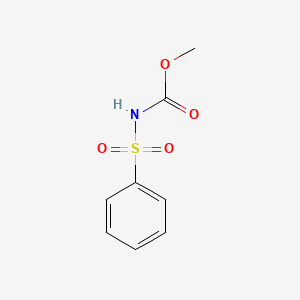
![(Z)-3-[[4-(4-Butan-2-ylphenyl)-1,3-thiazol-2-yl]amino]-2-cyanobut-2-enamide](/img/structure/B2957340.png)
![4-(3,4-Dimethylbenzenesulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2957341.png)
amine](/img/structure/B2957344.png)
![5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2957345.png)
![1-[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2957347.png)
![N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2957348.png)
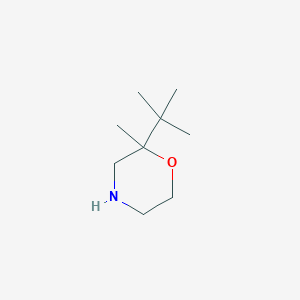
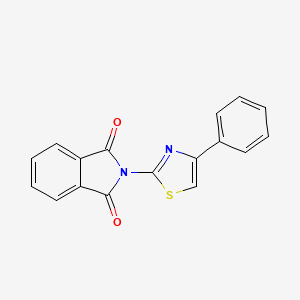
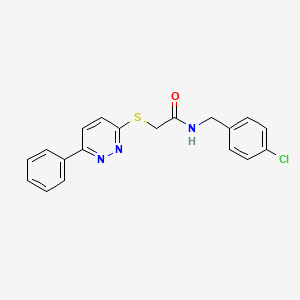
![N-(4-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2957355.png)
![2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]benzonitrile](/img/structure/B2957356.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide](/img/structure/B2957357.png)
